N-(4-methyl-3-nitrophenyl)pyrazine-2-carboxamide
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Overview
Description
N-(4-methyl-3-nitrophenyl)pyrazine-2-carboxamide is a compound belonging to the class of pyrazine derivatives. Pyrazine derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, perfumeries, and food industries
Preparation Methods
The synthesis of N-(4-methyl-3-nitrophenyl)pyrazine-2-carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with 4-methyl-3-nitroaniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an appropriate solvent like dichloromethane at room temperature for several hours .
Chemical Reactions Analysis
N-(4-methyl-3-nitrophenyl)pyrazine-2-carboxamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methyl group can undergo electrophilic substitution reactions, such as halogenation, using reagents like bromine or chlorine.
Scientific Research Applications
N-(4-methyl-3-nitrophenyl)pyrazine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-tubercular agent due to its structural similarity to pyrazinamide, a known anti-tubercular drug.
Biological Studies: The compound is used in studies to understand the biological activities of pyrazine derivatives, including their antibacterial, antifungal, and anticancer properties.
Industrial Applications: It is explored for its potential use in the synthesis of other pyrazine-based compounds that have applications in various industries.
Mechanism of Action
The mechanism of action of N-(4-methyl-3-nitrophenyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets in bacterial cells. It is believed to inhibit the synthesis of mycolic acids, which are essential components of the bacterial cell wall. This inhibition disrupts the integrity of the cell wall, leading to the death of the bacterial cell . The compound’s activity is pH-dependent, being more effective in slightly acidic conditions .
Comparison with Similar Compounds
N-(4-methyl-3-nitrophenyl)pyrazine-2-carboxamide can be compared with other similar compounds such as:
Pyrazinamide: A well-known anti-tubercular drug with a similar pyrazine core structure.
N-(4-chlorophenyl)pyrazine-2-carboxamide: Another pyrazine derivative with potential anti-tubercular activity.
N-(2-ethylhexyl)pyrazine-2-carboxamide: Known for its activity against Mycobacterium tuberculosis.
These compounds share a common pyrazine core but differ in their substituents, which can significantly affect their biological activities and applications.
Properties
Molecular Formula |
C12H10N4O3 |
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Molecular Weight |
258.23 g/mol |
IUPAC Name |
N-(4-methyl-3-nitrophenyl)pyrazine-2-carboxamide |
InChI |
InChI=1S/C12H10N4O3/c1-8-2-3-9(6-11(8)16(18)19)15-12(17)10-7-13-4-5-14-10/h2-7H,1H3,(H,15,17) |
InChI Key |
BVOAYPLZLAMVBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=NC=CN=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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